5-(3-Bromobenzoyl)-2-chloropyridine
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Overview
Description
The compound “5-(3-Bromobenzoyl)-2-chloropyridine” is a derivative of bromobenzoyl compounds. Bromobenzoyl compounds are typically used in laboratory settings and in the manufacture of other substances .
Synthesis Analysis
While specific synthesis methods for “5-(3-Bromobenzoyl)-2-chloropyridine” were not found, bromobenzoyl compounds are often synthesized using bromobenzoyl chloride .Scientific Research Applications
- Application : This research describes a simple and convenient method for the preparation of fully acetylated and (3-bromo)benzoylated α-monosaccharides and disaccharides .
- Method : The method involves vigorous mechanical mixing of solid reactants on a high-speed shaker .
- Results : A variety of α-acylated sugars are prepared, including penta-O-acetyl-α-D-galactopyranose, penta-O-acetyl-α-D-glucopyranose, penta-O-acetyl-α-D-mannopyranose, octa-O-acetyl-α-lactose, penta-O-(3-bromo)benzoyl-α-D-galactopyranose, penta-O-(3-bromo)benzoyl-α-D-gluco-pyranose, penta-O-(3-bromo)benzoyl-α-D-mannopyranose, and octa-O-(3-bromo)benzoyl-α-lactose .
Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides
- 3-Bromobenzoyl Chloride
- Application : 3-Bromobenzoyl chloride is a reagent used in organic synthesis. It’s often used as an acylating agent to introduce the 3-bromobenzoyl group into organic molecules .
- Method : The specific methods of application can vary depending on the reaction and the target molecule. Generally, it’s used in a reaction with a nucleophile, which attacks the carbonyl carbon of the 3-bromobenzoyl chloride, leading to the substitution of the chloride ion .
- Results : The results can vary widely depending on the specific reaction and the target molecule. In general, the outcome is the introduction of the 3-bromobenzoyl group into the target molecule .
- 3-Bromobenzoyl Chloride
- Application : 3-Bromobenzoyl chloride is a reagent used in organic synthesis. It’s often used as an acylating agent to introduce the 3-bromobenzoyl group into organic molecules .
- Method : The specific methods of application can vary depending on the reaction and the target molecule. Generally, it’s used in a reaction with a nucleophile, which attacks the carbonyl carbon of the 3-bromobenzoyl chloride, leading to the substitution of the chloride ion .
- Results : The results can vary widely depending on the specific reaction and the target molecule. In general, the outcome is the introduction of the 3-bromobenzoyl group into the target molecule .
Safety And Hazards
properties
IUPAC Name |
(3-bromophenyl)-(6-chloropyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO/c13-10-3-1-2-8(6-10)12(16)9-4-5-11(14)15-7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGVBAVHXNRWAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromobenzoyl)-2-chloropyridine |
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